molecular formula C23H37ClN2 B10769329 cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

Cat. No.: B10769329
M. Wt: 377.0 g/mol
InChI Key: CKOPQUCSDBVAQG-VROPFNGYSA-N
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Description

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentyl ring substituted with a phenyl group and an azacyclotridec-1-en-2-amine moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and its subsequent functionalization. One common method includes the use of Grignard reagents to introduce the phenyl group onto the cyclopentyl ring. The azacyclotridec-1-en-2-amine moiety is then introduced through a series of nucleophilic substitution reactions, often involving intermediates such as azides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentyl or azacyclotridec-1-en-2-amine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-1,2-Dibromocyclopentane: Similar in having a cyclopentyl ring with cis-substitution.

    cis-2-Phenylcyclopentanamine: Shares the phenyl and cyclopentyl moieties but differs in the amine structure.

    cis-2-Phenylcyclopentanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride is unique due to its specific combination of a phenyl-substituted cyclopentyl ring and an azacyclotridec-1-en-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride, also known as MDL 12,330A, is a compound recognized for its role as an adenylyl cyclase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H36N2
  • Molecular Weight : 340.55 g/mol
  • CAS Number : 40297-09-4
  • Purity : 95% .

Adenylyl cyclases (ACs) are enzymes that convert ATP to cyclic AMP (cAMP), a crucial second messenger in various cellular processes. MDL 12,330A selectively inhibits certain AC isoforms, thereby modulating cAMP levels and influencing downstream signaling pathways. This inhibition can affect various physiological processes, including neurotransmitter release and cellular response to hormones .

Pharmacological Effects

  • CNS Activity : MDL 12,330A has been shown to influence neurotransmitter systems within the central nervous system (CNS). By inhibiting cAMP production, it can alter dopaminergic and serotonergic signaling, which may have implications for mood disorders and neurodegenerative diseases.
  • Cardiovascular Effects : The compound exhibits vasorelaxant properties by modulating vascular smooth muscle tone through cAMP pathways. This effect can be beneficial in conditions such as hypertension and heart failure .
  • Neuroprotective Effects : Research indicates that MDL 12,330A may provide neuroprotection in models of neurodegeneration by reducing excitotoxicity and oxidative stress through its action on cAMP signaling pathways .

Case Studies

Several studies have explored the biological activity of MDL 12,330A:

  • Study on Neuroprotection : A study demonstrated that MDL 12,330A could reduce neuronal apoptosis in cultured neurons exposed to excitotoxic agents. The compound's ability to inhibit cAMP production was linked to decreased oxidative stress markers and improved cell viability .
  • Cardiovascular Study : In isolated rat aorta experiments, MDL 12,330A induced significant vasorelaxation. The mechanism was attributed to enhanced nitric oxide (NO) availability due to reduced cAMP levels in vascular smooth muscle cells .

Data Table: Summary of Biological Activities

Activity TypeEffectMechanism
CNS ModulationAlters neurotransmitter releaseInhibition of adenylyl cyclase
VasorelaxationInduces relaxation of vascular smooth muscleModulation of cAMP levels
NeuroprotectionReduces neuronal apoptosisDecreases oxidative stress

Properties

IUPAC Name

N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPQUCSDBVAQG-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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